molecular formula C20H34O4 B14545676 3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione CAS No. 61699-71-6

3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione

Cat. No.: B14545676
CAS No.: 61699-71-6
M. Wt: 338.5 g/mol
InChI Key: KWYFSUPFBDIPOD-UHFFFAOYSA-N
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Description

This compound belongs to the class of cyclobutene-1,2-diones, which are characterized by a four-membered ring containing two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with 4-ethylhexan-3-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The ethylhexan-3-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the cyclobutene-1,2-dione core, which can undergo various chemical transformations. The ethylhexan-3-yl groups also play a role in modulating the compound’s properties and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione is unique due to the presence of the 4-ethylhexan-3-yl groups, which enhance its solubility and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61699-71-6

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

3,4-bis(4-ethylhexan-3-yloxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C20H34O4/c1-7-13(8-2)15(11-5)23-19-17(21)18(22)20(19)24-16(12-6)14(9-3)10-4/h13-16H,7-12H2,1-6H3

InChI Key

KWYFSUPFBDIPOD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC)OC1=C(C(=O)C1=O)OC(CC)C(CC)CC

Origin of Product

United States

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